molecular formula C5H13NO B3061258 (tert-Butylamino)methanol CAS No. 76733-30-7

(tert-Butylamino)methanol

Cat. No.: B3061258
CAS No.: 76733-30-7
M. Wt: 103.16 g/mol
InChI Key: BPNPGQCUCYPXTC-UHFFFAOYSA-N
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Description

(tert-Butylamino)methanol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is soluble in water and has a characteristic amine-like odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

(tert-Butylamino)methanol can be synthesized through several methods. One common method involves the reaction of tert-butylamine with formaldehyde. The reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the reduction of tert-butylaminoacetaldehyde using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of tert-butylamine and formaldehyde into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(tert-Butylamino)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butylaminoacetaldehyde or tert-butylaminoacetic acid.

    Reduction: It can be reduced to form tert-butylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products Formed

    Oxidation: tert-Butylaminoacetaldehyde, tert-butylaminoacetic acid.

    Reduction: tert-Butylamine.

    Substitution: Various tert-butylamino derivatives.

Scientific Research Applications

(tert-Butylamino)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a precursor for the preparation of pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (tert-Butylamino)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

(tert-Butylamino)methanol can be compared with other similar compounds, such as:

    tert-Butylamine: A related compound with a similar structure but without the hydroxyl group.

    tert-Butylaminoethanol: A compound with an additional carbon atom in the chain.

    tert-Butylaminoacetaldehyde: An oxidized form of this compound.

These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific structure and the presence of both amine and hydroxyl functional groups, which contribute to its versatility in chemical reactions and applications.

Properties

IUPAC Name

(tert-butylamino)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,3)6-4-7/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNPGQCUCYPXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625539
Record name (tert-Butylamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76733-30-7
Record name (tert-Butylamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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